molecular formula C12H11NO3S B2865168 2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid CAS No. 1292620-37-1

2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid

Cat. No. B2865168
CAS RN: 1292620-37-1
M. Wt: 249.28
InChI Key: UEYWHFLRJFRRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid” is a chemical compound with the molecular weight of 249.29 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C12H11NO3S/c1-8-7-17-12 (13-8)16-10-4-2-9 (3-5-10)6-11 (14)15/h2-5,7H,6H2,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.29 . More specific physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis and characterization of novel compounds containing the thiazole moiety with significant antimicrobial activity. These studies include the development of 3-methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid N|-(4-substituted thiazol-2-yl)-hydrazides, which exhibit a fair degree of antimicrobial efficacy (Reddy et al., 2013). Additionally, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized, showing significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Anticancer Applications

Several compounds synthesized from 2-(4-methylphenyl)acetic acid have been evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy in comparison to the reference drug etoposide (Ravinaik et al., 2021). This research suggests the potential of thiazole-containing compounds as anticancer agents.

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, providing insights into the stability and degradation pathways of these compounds under light exposure. For instance, the photo-degradation of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid into a primary photo-degradation product was analyzed using LC-MS/MS and NMR techniques (Wu et al., 2007).

Structural and Crystallographic Analysis

Research on the molecular and crystal structures of derivatives of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one, synthesized from 2-imino-1,3-thiazetidines, provides valuable information on the structural properties of these compounds. X-ray structure analysis has been utilized to solve the molecular and crystal structure of these systems (Schuckmann et al., 1978).

Fluorescence and Sensing Applications

Studies on the absorption, fluorescence, and fluorescence excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester have been conducted. These compounds demonstrate potential applications in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).

properties

IUPAC Name

2-[4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-7-17-12(13-8)16-10-4-2-9(3-5-10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYWHFLRJFRRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.